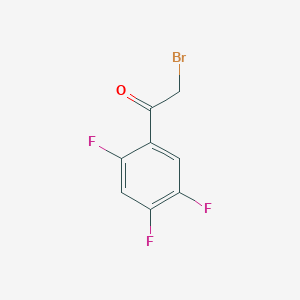

2,4,5-Trifluorophenacyl bromide

CAS No.: 193977-34-3

Cat. No.: VC2432374

Molecular Formula: C8H4BrF3O

Molecular Weight: 253.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193977-34-3 |

|---|---|

| Molecular Formula | C8H4BrF3O |

| Molecular Weight | 253.02 g/mol |

| IUPAC Name | 2-bromo-1-(2,4,5-trifluorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |

| Standard InChI Key | FUXKXNLPKBSNNE-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)CBr |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)C(=O)CBr |

Introduction

Physical and Chemical Properties

Basic Identification Parameters

2,4,5-Trifluorophenacyl bromide is identified through various parameters that enable its precise characterization in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) under the number 193977-34-3, which serves as its unique identifier . Additionally, it has been assigned other identification numbers in various chemical databases, reflecting its recognition in the scientific community.

Table 1: Identification Parameters of 2,4,5-Trifluorophenacyl Bromide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Name | 2,4,5-Trifluorophenacyl bromide | |

| CAS Number | 193977-34-3 | |

| DSSTox Substance ID | DTXSID60382490 | |

| Wikidata | Q82173842 | |

| Molecular Formula | C₈H₄BrF₃O | |

| Molecular Weight | 253.018 g/mol |

The compound is also known by several synonyms, including 2-bromo-1-(2,4,5-trifluorophenyl)ethanone and 2-bromo-1-(2,4,5-trifluorophenyl)ethan-1-one, which reflect its chemical structure in slightly different nomenclature systems . These alternative names are important for comprehensive literature searches and proper identification across various chemical databases and research publications.

Structural Characteristics

The structure of 2,4,5-Trifluorophenacyl bromide features a phenyl ring with fluorine atoms at positions 2, 4, and 5, connected to a bromoacetyl moiety. This arrangement creates a molecule with distinctive electronic distribution and reactivity patterns. The bromoacetyl group contains a carbonyl (C=O) function with a bromine atom attached to the adjacent carbon, making it particularly reactive toward nucleophilic substitution reactions.

The systematic name 2-bromo-1-(2,4,5-trifluorophenyl)ethan-1-one clearly describes this structure: a 2,4,5-trifluorophenyl group connected to an ethanone (acetyl group) with bromine at the 2-position of the ethanone . The presence of three electronegative fluorine atoms on the phenyl ring significantly affects the electronic distribution within the molecule, potentially altering its reactivity compared to non-fluorinated analogues.

Physical Properties

While detailed physical property data for 2,4,5-Trifluorophenacyl bromide is limited in the available literature, some properties can be inferred from its structure and information about similar compounds.

Table 2: Physical Properties of 2,4,5-Trifluorophenacyl Bromide

The physical state of 2,4,5-Trifluorophenacyl bromide is inferred from the physical properties of structurally similar compounds, which typically exist as crystalline solids at room temperature. Similarly, its solubility characteristics are expected to follow patterns observed in related α-bromoacetophenones, which generally exhibit good solubility in common organic solvents but limited solubility in water due to their predominantly hydrophobic nature.

These classifications indicate that the compound can cause irritation upon contact with skin and eyes, and may irritate the respiratory system if inhaled. Additionally, based on data for similar compounds, there is potential for skin sensitization, suggesting that repeated exposure could lead to allergic skin reactions in some individuals.

Hazard and Precautionary Statements

The safety profile of 2,4,5-Trifluorophenacyl bromide includes specific hazard statements that describe its potential adverse effects and precautionary statements that outline measures to minimize risks associated with its handling.

Table 4: Hazard and Precautionary Statements for 2,4,5-Trifluorophenacyl Bromide

These statements are crucial for proper hazard communication and should be included on safety data sheets and product labels. They provide essential information for users to understand the potential risks associated with the compound and the necessary precautions to minimize these risks during handling and storage.

Exposure Effects and First Aid Measures

Exposure to 2,4,5-Trifluorophenacyl bromide can result in various adverse effects depending on the route of exposure. Understanding these effects and appropriate first aid measures is essential for safe handling of the compound.

Table 5: Exposure Effects and First Aid Measures

The symptoms related to exposure include inflammation characterized by itching, scaling, reddening, or occasionally blistering upon skin contact. Eye contact may result in redness, pain, watering, and itching. Inhalation can cause irritation of the lungs and respiratory system . Prompt and appropriate first aid measures are crucial to minimize the severity of these effects, and medical attention should be sought if symptoms persist or worsen after initial treatment.

Synthesis and Preparation Methods

Analogous Synthesis Example

A structurally related compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, has been synthesized using copper(II) bromide as a brominating agent in ethyl acetate . This synthesis could serve as a model for preparing 2,4,5-Trifluorophenacyl bromide:

"A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol), copper(II) bromide (2.1 g, 9.7 mmol) in EtOAc (50 mL) was stirred for 12 hours at 60° C. The mixture was allowed to cool down and filtered. The filtrate was concentrated. The residue was chromatographed (silica, ethyl acetate/petroleum ether) to give the desired compound as a yellow solid (600 mg, 44%)."

By analogy, 2,4,5-Trifluorophenacyl bromide might be prepared by brominating 1-(2,4,5-trifluorophenyl)ethanone using copper(II) bromide under similar conditions. The reaction would likely proceed through an enol intermediate, with the bromine being introduced at the α-position to the carbonyl group.

Table 6: Proposed Synthesis Conditions for 2,4,5-Trifluorophenacyl Bromide

This synthetic approach is relatively straightforward and employs reagents that are commonly available in chemical laboratories. The moderate yield (44%) reported for the analogous compound suggests that the method, while effective, may benefit from optimization to improve efficiency for large-scale production. Alternative brominating agents or reaction conditions might be explored to enhance yield and selectivity.

Applications and Uses

| Application Area | Potential Uses | Rationale |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate in drug development | α-Bromoacetophenones are common building blocks in pharmaceutical synthesis |

| Organic Chemistry | Reagent for heterocycle formation | The reactive bromoacetyl group can participate in cyclization reactions |

| Material Science | Precursor for fluorinated materials | Fluorinated compounds often have unique material properties |

| Agrochemical Development | Intermediate in agrochemical synthesis | Fluorinated compounds are common in modern agrochemicals |

The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry, agrochemistry, and materials science due to the unique properties that fluorination can impart. These include enhanced metabolic stability, increased lipophilicity, and altered bioavailability in the case of pharmaceutical applications. The specific arrangement of fluorine atoms in 2,4,5-Trifluorophenacyl bromide may provide advantages in certain synthetic pathways or confer desirable properties to final products.

Reactive Functionality

The reactivity of 2,4,5-Trifluorophenacyl bromide is primarily determined by two key functional groups:

-

The α-bromo ketone (bromoacetyl) group, which is susceptible to nucleophilic substitution reactions

-

The trifluorophenyl ring, which influences the electronic properties of the molecule

These functional groups enable various chemical transformations that make the compound valuable in organic synthesis:

Table 8: Key Reactive Functionalities and Potential Reactions

| Functional Group | Potential Reactions | Products |

|---|---|---|

| α-Bromo ketone | Nucleophilic substitution with amines | Amino ketones |

| α-Bromo ketone | Reaction with thiols | Sulfur-containing compounds |

| α-Bromo ketone | Cyclization with appropriate nucleophiles | Heterocyclic compounds (e.g., oxazoles, thiazoles) |

| Carbonyl group | Reduction | Secondary alcohols |

| Carbonyl group | Condensation reactions | Imines, oximes, hydrazones |

The α-bromo ketone functionality is particularly versatile in organic synthesis, as it can undergo various transformations to introduce diverse functional groups or form new carbon-carbon bonds. The presence of the trifluorophenyl group modifies the electronic properties of the molecule, potentially affecting the reactivity and selectivity of these transformations compared to non-fluorinated analogues. This combination of features makes 2,4,5-Trifluorophenacyl bromide a potentially valuable building block in the synthesis of complex molecules with specific properties.

Related Compounds

Structural Analogs

Several compounds structurally related to 2,4,5-Trifluorophenacyl bromide exist in the chemical literature, each with its own unique properties and applications.

Table 9: Structural Analogs of 2,4,5-Trifluorophenacyl Bromide

Comparing 2,4,5-Trifluorophenacyl bromide with these structural analogs provides insights into the effects of specific structural features on properties and reactivity. For instance, 2,4,5-Trifluorobenzyl bromide lacks the carbonyl group present in our target compound, which significantly alters its reactivity profile. Similarly, the different substitution pattern in 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone would be expected to result in different electronic properties and potentially different reactivity patterns.

Comparative Properties

The presence and position of fluorine atoms in 2,4,5-Trifluorophenacyl bromide significantly influence its properties compared to non-fluorinated analogs. Fluorination typically alters several key molecular characteristics:

Table 10: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Implication for 2,4,5-Trifluorophenacyl bromide |

|---|---|---|

| Lipophilicity | Generally increases | Potentially enhanced membrane permeability |

| Metabolic Stability | Often enhanced | Potentially more resistant to enzymatic degradation |

| Acidity | Increases acidity of nearby protons | Enhanced reactivity of the α-position |

| Bond Strength | C-F bonds are stronger than C-H bonds | Increased thermal and chemical stability |

| Electronic Effects | Electron-withdrawing effect | Altered reactivity patterns compared to non-fluorinated analogs |

Fluorine's high electronegativity significantly affects the electronic distribution within the molecule, which can alter reaction rates and selectivity compared to non-fluorinated analogs. Additionally, the strong C-F bond increases the compound's thermal and chemical stability, which can be advantageous for certain applications requiring resistant materials or reagents. These properties make fluorinated compounds particularly valuable in pharmaceutical development, where metabolic stability and specific electronic properties can significantly influence a compound's biological activity.

Regulatory Information

Classification and Labeling

The regulatory status of 2,4,5-Trifluorophenacyl bromide includes its classification under various chemical management systems and associated labeling requirements.

Table 11: Regulatory Information for 2,4,5-Trifluorophenacyl bromide

Proper storage and handling are essential to maintain the chemical integrity of 2,4,5-Trifluorophenacyl bromide and to minimize risks associated with its use. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and following proper disposal procedures in accordance with local regulations. These precautions are particularly important given the compound's potential to cause skin and eye irritation and respiratory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume